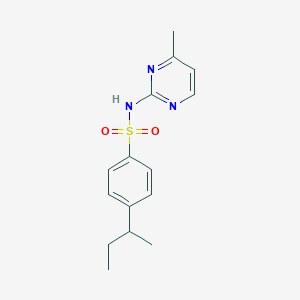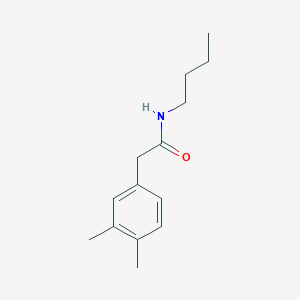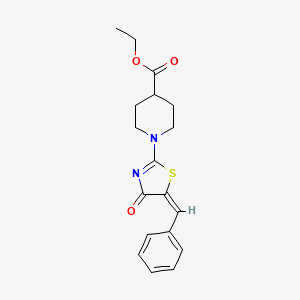
4-sec-butyl-N-(4-methyl-2-pyrimidinyl)benzenesulfonamide
Vue d'ensemble
Description
4-sec-butyl-N-(4-methyl-2-pyrimidinyl)benzenesulfonamide, commonly known as BAY 41-2272, is a pharmacological compound that has been widely studied for its potential therapeutic applications. It was first synthesized in 2002 and has since been the subject of numerous scientific studies.
Mécanisme D'action
BAY 41-2272 acts as a stimulator of soluble guanylate cyclase (sGC), an enzyme that converts guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP is a second messenger that regulates various physiological processes, including smooth muscle relaxation and vasodilation. By stimulating sGC, BAY 41-2272 increases the production of cGMP, leading to relaxation of smooth muscle and increased blood flow.
Biochemical and Physiological Effects:
BAY 41-2272 has been shown to have a number of biochemical and physiological effects. In addition to its vasodilatory properties, it has been shown to inhibit platelet aggregation, reduce inflammation, and have neuroprotective effects. It has also been shown to improve cardiac function in animal models of heart failure.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of BAY 41-2272 is its specificity for sGC, which allows for targeted manipulation of cGMP levels. It is also relatively stable and can be stored for long periods of time. However, one limitation is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are numerous future directions for research on BAY 41-2272. One area of interest is its potential use in the treatment of pulmonary hypertension, as well as other cardiovascular conditions. It may also have applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.
Applications De Recherche Scientifique
BAY 41-2272 has been extensively studied for its potential therapeutic applications, particularly in the cardiovascular and respiratory systems. It has been shown to act as a vasodilator, increasing blood flow to various organs and tissues. This property has led to its investigation as a potential treatment for pulmonary hypertension, a condition characterized by high blood pressure in the lungs. BAY 41-2272 has also been studied for its potential use in the treatment of erectile dysfunction, as it has been shown to relax smooth muscle in the corpus cavernosum of the penis.
Propriétés
IUPAC Name |
4-butan-2-yl-N-(4-methylpyrimidin-2-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S/c1-4-11(2)13-5-7-14(8-6-13)21(19,20)18-15-16-10-9-12(3)17-15/h5-11H,4H2,1-3H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LILFFRZYPAMDRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=NC=CC(=N2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(butan-2-yl)-N-(4-methylpyrimidin-2-yl)benzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-[(2-chloro-4-fluorophenoxy)methyl]-N-ethyl-N-[2-(1H-pyrazol-1-yl)ethyl]-3-isoxazolecarboxamide](/img/structure/B4852084.png)
![N-[2-(4-fluorophenyl)ethyl]-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B4852094.png)

![2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-fluorophenyl)acetamide](/img/structure/B4852112.png)
![N-{1-[(benzylamino)carbonyl]-4-phenyl-1,3-butadien-1-yl}-5-bromo-2-furamide](/img/structure/B4852115.png)
![2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[(4-methoxyphenyl)amino]acrylonitrile](/img/structure/B4852120.png)

![isopropyl 2-{[2-cyano-3-(3-isobutoxyphenyl)acryloyl]amino}-3-thiophenecarboxylate](/img/structure/B4852125.png)
![N-({[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]amino}carbonothioyl)-3,4,5-trimethoxybenzamide](/img/structure/B4852135.png)
![2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2-methyl-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)acetamide](/img/structure/B4852147.png)
